molecular formula C22H37N3O B12019208 N'-(4-Pyridinylmethylene)hexadecanohydrazide CAS No. 765907-35-5

N'-(4-Pyridinylmethylene)hexadecanohydrazide

Cat. No.: B12019208
CAS No.: 765907-35-5
M. Wt: 359.5 g/mol
InChI Key: OTJVCVUCTTUMCU-HIXSDJFHSA-N
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Description

N’-(4-Pyridinylmethylene)hexadecanohydrazide is a chemical compound with the molecular formula C22H37N3O and a molecular weight of 359.56 g/mol . This compound is known for its unique structure, which includes a pyridine ring attached to a hexadecanohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Pyridinylmethylene)hexadecanohydrazide typically involves the reaction of hexadecanohydrazide with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-(4-Pyridinylmethylene)hexadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Pyridinylmethylene)hexadecanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-(4-Pyridinylmethylene)hexadecanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-Pyridinylmethylene)hexadecanohydrazide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Pyridinylmethylene)hexadecanohydrazide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and suitable for specific applications .

Properties

CAS No.

765907-35-5

Molecular Formula

C22H37N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]hexadecanamide

InChI

InChI=1S/C22H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-24-20-21-16-18-23-19-17-21/h16-20H,2-15H2,1H3,(H,25,26)/b24-20+

InChI Key

OTJVCVUCTTUMCU-HIXSDJFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=NC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=NC=C1

Origin of Product

United States

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